molecular formula C18H20N8O2 B6461586 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridazin-3-yloxy)ethan-1-one CAS No. 2549050-36-2

1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridazin-3-yloxy)ethan-1-one

Cat. No.: B6461586
CAS No.: 2549050-36-2
M. Wt: 380.4 g/mol
InChI Key: KZZLUBXJSOKKBA-UHFFFAOYSA-N
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Description

The compound 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridazin-3-yloxy)ethan-1-one features a structurally complex architecture comprising three distinct motifs:

A 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core, which is a bicyclic heterocycle with fused triazole and pyridazine rings.

A 2-(pyridazin-3-yloxy)ethanone linker, providing a flexible spacer and additional hydrogen-bond acceptor sites.

  • Stepwise alkylation or amidation to link the triazolo-pyridazine and pyrrolo-pyrrole units .
  • Nucleophilic substitution to introduce the pyridazin-3-yloxy group via an ethanone bridge .

Properties

IUPAC Name

1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyridazin-3-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-12-20-21-15-4-5-16(23-26(12)15)24-7-13-9-25(10-14(13)8-24)18(27)11-28-17-3-2-6-19-22-17/h2-6,13-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZLUBXJSOKKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC5=NN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

AZD5153 (Bromodomain Inhibitor)

  • Structure : Contains a [1,2,4]triazolo[4,3-b]pyridazine linked to a piperidine group and a bivalent aromatic system .
  • Key Differences: AZD5153 uses a piperidine ring instead of the octahydropyrrolo-pyrrole, reducing steric hindrance. The ethanone linker in the target compound may enhance solubility compared to AZD5153’s rigid aromatic spacer.
  • Bioactivity: AZD5153 exhibits nanomolar potency against BRD4 due to bivalent binding . The target compound’s octahydropyrrolo-pyrrole could similarly engage protein pockets but with distinct binding kinetics.

Compound 6 (Triazolo-Thiadiazinone Derivative)

  • Structure : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one .
  • Key Differences: Replaces the pyrrolo-pyrrole with a thiazolo-pyrimidine system, introducing sulfur-based hydrophobicity.
  • Synthesis: Formed via reaction with monochloroacetic acid, a method adaptable to the target compound’s ethanone group .

Pyrrolo-Pyridazinone Derivatives

Pyrrolo[3,4-d]pyridazinone Derivatives (5a,b–6a,b)

  • Structure: Feature a pyrrolo[3,4-d]pyridazinone core with arylpiperazine substituents .
  • The pyridazin-3-yloxy group may improve water solubility compared to thioxo-oxadiazole substituents in these derivatives .
  • Synthesis : Both classes utilize alkylation reactions, suggesting shared scalability for the target compound .

Triazolo-Thiadiazole Derivatives

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Structure : Triazolo-thiadiazoles with pyrazole substituents .
  • Key Differences :
    • Thiadiazole cores are less electron-deficient than pyridazine, altering reactivity in medicinal chemistry applications.
    • Absence of a pyrrolo-pyrrole system limits three-dimensional interaction capabilities.
  • Synthesis : Relies on stepwise heterocycle formation, contrasting with the target compound’s modular assembly .

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